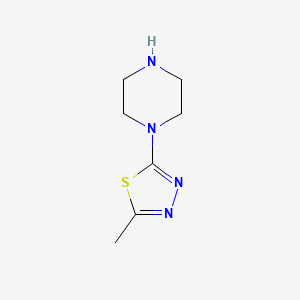

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine

Description

Historical Context of Piperazine-Thiadiazole Hybrid Compounds

The rational design of piperazine-thiadiazole hybrids emerged from mid-20th century efforts to enhance the bioavailability and target specificity of heterocyclic compounds. Early work focused on modifying the piperazine scaffold—a six-membered diamine ring with conformational flexibility—through substitution with sulfur-containing heterocycles like thiadiazole. The 2018 synthesis of thiadiazole-piperazine derivatives showing antidepressant-like activity in murine models marked a pivotal development, demonstrating the therapeutic potential of this structural combination.

Key historical milestones include:

- 1950s-1970s : Foundation of thiadiazole chemistry through studies on thiosemicarbazide cyclization reactions, enabling systematic synthesis of 1,3,4-thiadiazole derivatives.

- 1990s : Emergence of piperazine as a privileged scaffold in CNS drug development due to its ability to modulate neurotransmitter receptors.

- 2010s : First reported couplings of 5-methyl-1,3,4-thiadiazole with piperazine derivatives via nucleophilic aromatic substitution, achieving yields >60%.

Recent advances in heterocyclic coupling techniques, such as the use of hydrazonoyl chlorides and α-haloketones for thiadiazole formation, have enabled precise structural modifications. For example, the 2024 synthesis of piperazine-based bis(thiadiazoles) via cyclization of bis(thiosemicarbazones) demonstrated improved reaction efficiencies (yields 33-88%) compared to earlier methods.

Properties

IUPAC Name |

2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYOQFCCRRADTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperazine. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced derivatives of the piperazine ring.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine exhibit significant antimicrobial properties. A study highlighted that piperazine conjugates with 1,3,4-thiadiazole demonstrated notable antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive strains . The binding modes of these compounds with enoyl-acyl carrier protein reductase were analyzed through docking studies, showing promising scores that correlate with their biological efficacy .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. Compounds featuring the 1,3,4-thiadiazole moiety have shown cytotoxic effects against various cancer cell lines. For instance, a review collected data on multiple derivatives demonstrating IC₅₀ values ranging from 0.74 to 10.0 µg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines . The structural modifications on the thiadiazole ring significantly influenced their anticancer activity.

Neuropharmacological Effects

Several studies have investigated the antidepressant-like activities of thiadiazole derivatives. Compounds derived from this compound were evaluated using tail suspension and forced swimming tests in animal models. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties .

Pesticidal Activity

The agricultural potential of thiadiazole derivatives is noteworthy. These compounds have been explored for their efficacy as pesticides, herbicides, and fungicides. Their application in agriculture includes targeting plant pathogens and pests effectively while minimizing environmental impact . The specific mechanisms of action are still under investigation but show promise for sustainable agricultural practices.

Data Table: Summary of Biological Activities

| Activity | Tested Compound | Target Organism/Cell Line | IC₅₀/MIC Value |

|---|---|---|---|

| Antimicrobial | This compound | E. coli, S. aureus | MIC = 31.25 µg/mL |

| Anticancer | Thiadiazole derivatives | HCT116 | IC₅₀ = 3.29 µg/mL |

| H460 | IC₅₀ = 10 µg/mL | ||

| Neuropharmacological | Piperazine derivatives | Mice (TST & MFST) | Significant reduction |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the C-5 position significantly enhanced antibacterial potency against E. coli, with some compounds exhibiting better activity than standard antibiotics . -

Anticancer Research

In a comprehensive review on anticancer agents involving thiadiazoles, several compounds were highlighted for their selective toxicity against cancer cells while sparing normal cells. The review emphasized the structure-activity relationship (SAR) that can guide future synthesis of more potent analogs . -

Agricultural Application Study

Research conducted on the use of thiadiazole-based compounds as agricultural agents showed positive results in controlling plant diseases caused by fungi and bacteria. Field trials demonstrated reduced incidence of crop diseases when treated with these compounds compared to traditional chemical pesticides .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Thiadiazole Ring

Nitroaryl-Substituted Thiadiazoles

Compounds such as 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (e.g., 5a-b , 6a-q ) feature nitroaryl groups on the thiadiazole ring. These derivatives exhibit enhanced antimicrobial activity against Helicobacter pylori (metronidazole-resistant strains), with 6h (4-bromobenzyl-substituted) showing a 50% yield and distinct IR/NMR signatures .

Key Insight : Nitro groups enhance electron-deficient character, improving interaction with bacterial enzymes. The methyl group in the target compound may prioritize metabolic stability over potency.

Acetamide-Linked Derivatives

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (2d) introduces an acetamide spacer between the thiadiazole and a phenylpiperazine group. This modification increases molecular weight (MW: 318 g/mol) and improves solubility (HPLC purity: 93.4%) .

Piperazine Substitution Patterns

Benzyl/Phenylpiperazines

Benzylpiperazines (e.g., 1-(3,4-methylenedioxybenzyl)piperazine) and phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) are common in designer drugs due to serotonin receptor modulation .

Heterocycle-Fused Derivatives

Compounds like 1-benzoyl-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS: 872581-04-9) incorporate imidazole or triazine rings, broadening biological targets but increasing synthetic complexity .

Physicochemical Properties

| Property | Target Compound (Dihydrochloride) | 6h (Nitroaryl Derivative) | 2d (Acetamide Derivative) |

|---|---|---|---|

| Molecular Weight | 273.2 g/mol | 457.3 g/mol | 318.1 g/mol |

| Melting Point | Not reported | 207–208°C | 155–158°C |

| Solubility | High (dihydrochloride salt) | Moderate (DMF-soluble) | High (polar groups) |

| Key Spectral Data | – | IR: 1343, 1509 cm⁻¹ (NO₂) | ¹H-NMR: δ 2.61 (–CH₃) |

Key Insight : The dihydrochloride form of the target compound enhances aqueous solubility, favoring pharmaceutical formulations .

Biological Activity

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is a compound that has garnered attention due to its potential biological activities. Thiadiazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The compound is characterized by the presence of a piperazine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. This structural feature is crucial as it influences the biological properties and interactions of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various thiadiazole derivatives, it was found that compounds with this structure showed potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and moderate activity against Gram-positive strains like Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Activity Level |

|---|---|

| E. coli | High |

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited IC50 values below 25 µM against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Table 2: Anticancer Activity of Thiadiazole Derivatives

The mechanism underlying the biological activity of this compound is believed to involve enzyme inhibition and disruption of cellular processes. For example, docking studies have shown strong binding affinities to enoyl-acyl carrier protein reductase in E. coli, supporting its role as an antimicrobial agent . Furthermore, anticancer activity may be attributed to cell cycle arrest and induction of apoptosis in targeted cancer cells .

Case Studies

A notable study synthesized a series of piperazine derivatives linked to thiadiazole moieties and assessed their biological activities. One derivative demonstrated significant leishmanicidal activity against Leishmania major, indicating the potential for treating parasitic infections .

Another research effort highlighted the synthesis of various thiadiazole-based compounds that exhibited strong cytotoxicity against multiple cancer cell lines. The findings suggest that structural modifications can enhance biological efficacy .

Q & A

Q. What are the common synthetic routes for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine?

- Methodological Answer : The synthesis typically involves cyclization and coupling reactions. For example, thiadiazole rings can be formed via cyclization of thiosemicarbazides with Lawesson’s reagent or carbon disulfide under basic conditions . Piperazine derivatives are often functionalized using nucleophilic substitution, as seen in reactions with propargyl bromide or aryl halides in solvents like DMF or acetonitrile, with KCO as a base . Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : To confirm proton environments and carbon frameworks, particularly the thiadiazole (C-S and C-N signals) and piperazine (CH/CH resonances) moieties .

- IR Spectroscopy : To identify functional groups like C=N (1600–1650 cm) and C-S (600–700 cm) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]) validation and fragmentation patterns .

Q. How are reaction intermediates monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane/ethyl acetate (e.g., 2:1 or 1:2 ratios) is standard for tracking reaction progress. Spots are visualized under UV light or using iodine staining .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-piperazine coupling step?

- Methodological Answer :

- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and yield in triazole-linked derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while controlled water content (e.g., HO:DCM 1:2) minimizes side reactions .

- Temperature Control : Room-temperature reactions reduce decomposition risks for thermally sensitive intermediates .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable-Temperature NMR : To identify dynamic processes (e.g., piperazine ring flipping) causing signal broadening .

- 2D NMR (COSY, HSQC) : To correlate ambiguous proton/carbon signals and confirm connectivity .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and validate assignments .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., antipsychotic targets like dopamine D) .

- ADMET Profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties like BBB permeability and CYP450 interactions .

Q. How can synthetic scalability challenges (e.g., low yields in multi-step reactions) be addressed?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., cyclization) .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups on piperazine prevents undesired side reactions during thiadiazole formation .

- Green Chemistry : Solvent recycling (e.g., DCM recovery via distillation) and catalyst reuse (e.g., CuSO/sodium ascorbate in CuAAC) enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.